molecular formula C4H7ClO2 B095975 Methyl 2-chloropropionate CAS No. 17639-93-9

Methyl 2-chloropropionate

Cat. No. B095975
CAS RN: 17639-93-9
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-UHFFFAOYSA-N
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Description

Methyl 2-chloropropionate (MCP) is an organochlorine compound that is widely used in the synthesis of a variety of compounds, including pharmaceuticals and agricultural chemicals. It is also used as a reagent in the synthesis of polymers, in the manufacture of dyes, and in the production of other organic compounds. MCP is a versatile and useful compound, with a wide range of applications in the laboratory and in industry.

Scientific Research Applications

  • Chemical Synthesis and Pharmaceuticals : It's used in the synthesis of chemicals like pesticides, dyestuffs, agriculture chemicals, and as an intermediate in the production of pharmaceuticals like ibuprofen and lactic acid (Zhou Liang, 2006).

  • Preparative Gas Chromatography : The enantiomers of methyl 2-chloropropionate have been separated using gas chromatography, indicating its role in analytical and preparative chemistry (D. Staerk, A. Shitangkoon, & G. Vigh, 1995).

  • Molecular Dynamics Simulations : Studies have used molecular dynamics to explore the complex formation between this compound and cyclodextrins, which has implications in understanding molecular interactions (J. Köhler et al., 1994).

  • Synthesis of N-(2,6-xylyl)-N-acylalanines : this compound is used in the synthesis of N-(2,6-xylyl)-N-acylalanine methyl esters, which have shown significant fungicidal activity (Jiang Mu-geng, 2005).

  • Photoreaction Mechanism Study : Research on the photoreaction mechanism of 2-chloropropionic acid in low-temperature argon matrices adds to the understanding of photochemical processes (S. Nishino & M. Nakata, 2008).

  • Enzymatic Hydrolysis and Biocatalysis : this compound has been used in studies exploring the hydrolysis by porcine pancreas lipase, demonstrating its potential in biocatalysis (Ye Meng, 2009).

  • Neurotoxicity Studies : It's been studied for its neurotoxic effects, particularly in relation to its impact on rat cerebellar granule cells (N. Sturgess et al., 2000).

  • Herbicide Development : this compound is used as a synthetic intermediate for phenoxypropionic acid herbicides (A. Kurata et al., 2008).

  • Chiral Molecule Conformation Studies : Rotational spectra of 2-chloropropionic acid isotopologues have been measured, contributing to the understanding of chiral molecule conformations (A. Lesarri, J. Grabow, & W. Caminati, 2009).

  • Soil Fumigation Alternatives : Research has been conducted on chemical alternatives to methyl bromide for pre-plant soil fumigation, where this compound derivatives are considered (J. M. Duniway, 2002).

Safety and Hazards

Methyl 2-chloropropionate is flammable and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

While specific future directions for Methyl 2-chloropropionate were not found in the search results, it’s known that chiral 2-chloropropanoic acids and their ester derivatives are crucial intermediates in the synthesis of many chemicals, especially herbicides . This suggests that research into more efficient synthesis methods or new applications of this compound could be valuable.

Mechanism of Action

Target of Action

Methyl 2-chloropropionate is primarily used as an initiator in the synthesis of polymers . It acts as a catalyst in the atom transfer radical polymerization of compounds such as N,N-dimethylacrylamide, N-isopropylacrylamide, and N-vinylpyrrolidone .

Mode of Action

As an initiator, this compound facilitates the polymerization process by providing a reactive site (the chlorine atom) that can easily form free radicals. These radicals can then react with monomers to start the polymer chain .

Biochemical Pathways

The primary biochemical pathway involved is the atom transfer radical polymerization (ATRP). In this process, this compound, as an initiator, transfers a halogen atom to a transition metal complex, forming a free radical that can react with a monomer to start the polymer chain .

Result of Action

The primary result of this compound’s action is the formation of polymers. These polymers have various applications, including the creation of homopolymers and block copolymers .

Action Environment

The efficacy and stability of this compound as an initiator are influenced by environmental factors such as temperature and the presence of other chemicals. For example, its autoignition temperature is 430 °C, and it has a specific explosive limit in air . Therefore, it should be handled carefully to prevent unwanted reactions.

properties

IUPAC Name

methyl 2-chloropropanoate
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InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3
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InChI Key

JLEJCNOTNLZCHQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)OC)Cl
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Molecular Formula

C4H7ClO2
Record name METHYL 2-CHLOROPROPIONATE
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DSSTOX Substance ID

DTXSID60864786
Record name Propanoic acid, 2-chloro-, methyl ester
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Molecular Weight

122.55 g/mol
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Physical Description

Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes.
Record name METHYL 2-CHLOROPROPIONATE
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CAS RN

17639-93-9
Record name METHYL 2-CHLOROPROPIONATE
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Record name Methyl 2-chloropropionate
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Record name Methyl 2-chloropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of methyl 2-chloropropionate?

A1: The molecular formula of this compound is C4H7ClO2, and its molecular weight is 122.55 g/mol.

Q2: Are there spectroscopic techniques used to characterize this compound?

A: Yes, researchers have employed various spectroscopic techniques to analyze this compound. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Diffusion Ordered Spectroscopy (DOSY) and Rotating-frame Overhauser Enhancement Spectroscopy (ROESY), has been crucial in determining association constants, host-guest interactions, and conformational analysis. [] Additionally, researchers utilize FTIR and HNMR to analyze the chemical structure of polymers synthesized using this compound as an initiator. []

Q3: How stable is this compound under various conditions?

A: The stability of this compound can vary depending on the conditions. For instance, it can undergo hydrolysis, particularly in the presence of enzymes like lipases. [, ] Studies have explored its stability in different solvents and temperatures, revealing its susceptibility to degradation under certain circumstances.

Q4: What is the role of this compound in Atom Transfer Radical Polymerization (ATRP)?

A: this compound frequently serves as an initiator in ATRP. [, , , , , , , ] This controlled polymerization technique leverages the ability of this compound to generate radicals and initiate the polymerization of various monomers, such as (meth)acrylamides and butadiene.

Q5: Are there alternative initiators to this compound in ATRP?

A: Yes, researchers have investigated alternative initiators for ATRP. Studies demonstrate the effectiveness of alkyl chlorides like chloroform alongside this compound. [] The choice of initiator depends on factors like the desired polymer properties and reaction conditions.

Q6: Can this compound be used in the synthesis of block copolymers?

A: Yes, researchers successfully synthesized block copolymers of N,N-dimethylacrylamide and n-butyl acrylate using this compound as an initiator in ATRP. [] The controlled nature of ATRP allows for sequential monomer addition, enabling the formation of well-defined block copolymers with desired properties.

Q7: Beyond ATRP, are there other applications of this compound in synthesis?

A: this compound plays a role in synthesizing various organic compounds. It acts as a reactant in producing spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, demonstrating antifungal activity against Candida albicans. [] Additionally, it serves as a key component in synthesizing p-methoxyphenylacetone. []

Q8: Does this compound exhibit chirality?

A8: Yes, this compound is a chiral molecule, meaning it exists as two enantiomers – mirror images that are not superimposable. This property makes it valuable in studying enantioselective processes.

Q9: How is this compound used in chiral discrimination studies?

A: this compound acts as a model chiral analyte in investigating the enantioselective properties of various systems, including enzymes and cyclodextrin derivatives. [, , , , , , , , ] Researchers utilize it to assess the ability of these systems to differentiate between its enantiomers.

Q10: What is the significance of using this compound in studying lipase activity?

A: Lipase enzymes exhibit enantioselectivity, meaning they can differentiate between enantiomers of a chiral substrate. this compound serves as a substrate to assess the kinetic and enantioselective behavior of different lipases. [, , ] This helps researchers understand the enzyme's preference for one enantiomer over the other and its potential for chiral resolution applications.

Q11: Has computational chemistry been applied in research involving this compound?

A: Yes, computational methods, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, are employed to understand the interactions of this compound with chiral selectors like cyclodextrins. [, ] These studies provide insights into the mechanisms of chiral recognition and help predict the enantioselectivity of different systems.

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